1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(5-Chloro-2-methoxyphenyl)-5-methyl-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core linked to a substituted benzofuran moiety. The structure includes a 5-chloro-2-methoxyphenyl group at position 1 of the triazole ring and a 3-oxo-1,3-dihydro-2-benzofuran-5-yl carboxamide group at position 2. Its synthesis may involve coupling reactions analogous to those described for related carboxamide derivatives (e.g., EDCI/HOBt-mediated amide bond formation) .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(3-oxo-1H-2-benzofuran-5-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4/c1-10-17(22-23-24(10)15-7-12(20)4-6-16(15)27-2)18(25)21-13-5-3-11-9-28-19(26)14(11)8-13/h3-8H,9H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQROCAXYGAQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC4=C(COC4=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate phenolic and benzofuran derivatives under controlled conditions. The structure features a triazole ring that is known for its biological activity, particularly in medicinal chemistry. The presence of chlorine and methoxy groups on the phenyl ring enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. The specific compound under discussion has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and death.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays. Results indicate that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.
Case Studies
- Anticancer Efficacy : In a study involving human cancer cell lines (e.g., A431 and Jurkat cells), the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy in inducing cytotoxicity .
- Antimicrobial Testing : The compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrated MIC values comparable to established antibiotics, suggesting potential as a therapeutic agent for bacterial infections .
- Antioxidant Activity : In vitro assays revealed that the compound effectively reduced oxidative stress markers in cultured cells, supporting its role as an antioxidant agent .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with triazole structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazole can inhibit the growth of various bacterial strains and fungi. The specific compound has shown promise in preliminary tests against pathogenic microorganisms, suggesting its potential as an antimicrobial agent.
Cancer Therapeutics
Triazole derivatives have been extensively studied for their anticancer properties. The compound may function by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. Case studies reveal that similar compounds have been effective against breast cancer and leukemia cell lines, warranting further investigation into this compound's mechanism of action and efficacy.
Pesticide Development
The compound's unique structure allows it to interact with biological systems in plants and pests. Preliminary studies suggest that it may serve as a novel pesticide or herbicide, targeting specific pathways in pest organisms without harming beneficial species. Field trials are necessary to evaluate its effectiveness and safety profile in agricultural settings.
Plant Growth Regulation
Research indicates that certain triazole compounds can act as plant growth regulators (PGRs), influencing growth patterns and stress responses in crops. The compound may enhance resistance to environmental stressors such as drought or disease, improving crop yield and sustainability.
Data Tables
Here is a summary table outlining the key applications of the compound:
| Application Area | Specific Use | Evidence/Case Studies |
|---|---|---|
| Pharmaceutical | Antimicrobial | Inhibition of bacterial growth (preliminary data) |
| Cancer therapeutic | Effective against cancer cell lines (case studies) | |
| Agricultural | Pesticide development | Targeting pest pathways (ongoing research) |
| Plant growth regulation | Enhancing stress resistance (field trials needed) |
Case Studies
- Antimicrobial Efficacy : A study conducted on various triazole derivatives showed that compounds similar to 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, highlighting the potential for this compound in developing new antibiotics.
- Cancer Cell Studies : In vitro assays demonstrated that the compound could induce apoptosis in human leukemia cells through the activation of caspase pathways, suggesting its utility as a lead compound for anticancer drug development.
- Agricultural Trials : Initial field trials applying the compound as a pesticide showed a reduction in pest populations while maintaining the health of non-target species, indicating its potential as an environmentally friendly agricultural solution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules in terms of structural features, synthetic methodologies, and physicochemical properties.
Structural Analogues
2.1.1. Pyrazole-Carboxamide Derivatives () Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p) share a carboxamide backbone but replace the triazole ring with a pyrazole. Key differences include:
- Pyrazole vs.
- Substituent Effects: The target compound’s 3-oxo-benzofuran group may enhance π-π stacking compared to the cyano and aryl groups in 3a–3p. Chloro and methoxy substituents in both classes influence lipophilicity and metabolic stability.
Table 1: Physicochemical Comparison with Pyrazole-Carboxamides
| Property | Target Compound* | 3a (Pyrazole-Carboxamide) |
|---|---|---|
| Core Heterocycle | 1,2,3-Triazole | Pyrazole |
| Molecular Weight (g/mol) | ~450 (estimated) | 403.1 |
| Melting Point (°C) | Not reported | 133–135 |
| Key Functional Groups | Benzofuran, Cl, OMe | Cyano, Cl, Aryl |
| Synthesis Yield | Not reported | 62–71% |
*Estimated based on structural analogy.
2.1.2. Triazole-Thione Derivatives ()
The compound 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) differs in two critical aspects:
- Thione vs. Carboxamide : The thione group (C=S) in 6h may engage in stronger hydrogen bonding compared to the carboxamide (C=O) in the target compound.
- Benzoxazole vs. Benzofuran : Benzoxazoles are more electronegative due to the oxygen and nitrogen atoms, whereas benzofurans (oxygen only) may exhibit enhanced aromaticity.
2.1.3. Benzofuran-Containing Analogues () 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide shares the benzofuran moiety but includes a sulfone group and lacks the triazole core.
Physicochemical and Spectroscopic Properties
- Melting Points : Pyrazole-carboxamides in exhibit mp ranges of 123–183°C, suggesting the target compound may fall within this range due to structural rigidity .
- Spectroscopy : The target compound’s ¹H-NMR would likely show signals for the methoxy group (~δ 3.8–4.0), aromatic protons (~δ 7.0–8.0), and triazole protons (~δ 8.1–8.3), similar to 3a–3p .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
